molecular formula C8H17NO2 B3321379 (S)-2-Amino-4-ethylhexanoic acid CAS No. 134055-71-3

(S)-2-Amino-4-ethylhexanoic acid

Cat. No.: B3321379
CAS No.: 134055-71-3
M. Wt: 159.23 g/mol
InChI Key: FNTZSUXNNTXOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-ethylhexanoic acid is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Aquatic Safety

A study by Staples (2001) on the environmental fate and aquatic effects of oxo-process chemicals, including C8 compounds like 2-ethylhexanol and 2-ethylhexanoic acid, indicates that these substances are readily biodegradable and pose generally low concern to aquatic life. The research suggests that inadvertent releases into the environment would be rapidly biodegraded, minimizing their ecological footprint Staples, 2001.

Peptide and Protein Studies

Significant insights have been provided by Schreier et al. (2012) on the use of the paramagnetic amino acid TOAC in peptide studies. TOAC's rigid structure and incorporation via peptide bonds have made it invaluable for analyzing peptide dynamics and secondary structure using various spectroscopic methods, such as EPR, X-ray crystallography, and NMR. This highlights the compound's utility in biochemical research Schreier et al., 2012.

Biomedical Applications

Thompson and Scholz (2021) discussed the development of highly branched polymers based on poly(amino acids) for biomedical applications. They detailed the synthesis and potential of these polymers as delivery vehicles for genes and drugs, emphasizing their biocompatibility and biodegradability. This research points to the evolving role of amino acid-based polymers in therapeutic contexts Thompson & Scholz, 2021.

Agricultural and Nutritional Sciences

Friedman (2004) explored the applications of the ninhydrin reaction, particularly in detecting and analyzing amino acids, peptides, and proteins across various scientific fields. This method's adaptability and sensitivity underscore its significance in agricultural, environmental, and food sciences, enabling the precise detection and analysis of amino acids in diverse samples Friedman, 2004.

Properties

IUPAC Name

2-amino-4-ethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTZSUXNNTXOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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